An In-depth Technical Guide to the Synthesis of Tetrabromoterephthalic Acid from Terephthalic Acid
An In-depth Technical Guide to the Synthesis of Tetrabromoterephthalic Acid from Terephthalic Acid
Introduction: The Significance of Tetrabromoterephthalic Acid
Tetrabromoterephthalic acid is a halogenated aromatic dicarboxylic acid of significant interest in materials science and synthetic chemistry. Its structure, featuring a fully substituted benzene ring, imparts exceptional thermal stability and flame-retardant properties. Consequently, it serves as a crucial reactive monomer in the synthesis of high-performance polymers, particularly flame-retardant polyesters and polyamides.[1] Beyond its role in materials, its unique electronic and steric properties make it a valuable building block for constructing metal-organic frameworks (MOFs) and other complex coordination polymers.[2]
This guide provides a comprehensive overview of a robust laboratory-scale synthesis of tetrabromoterephthalic acid starting from the commodity chemical, terephthalic acid. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, address critical safety considerations, and outline methods for product characterization. This document is intended for researchers and professionals in chemistry and materials science who require a practical and scientifically grounded approach to preparing this important compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of tetrabromoterephthalic acid from terephthalic acid is a classic example of electrophilic aromatic substitution. The core challenge lies in overcoming the deactivating effect of the two electron-withdrawing carboxylic acid groups (-COOH) on the benzene ring. These groups reduce the nucleophilicity of the ring, making it less susceptible to attack by electrophiles. Therefore, harsh reaction conditions are required to achieve perbromination (the substitution of all four aromatic hydrogens).
The reaction proceeds as follows:
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Generation of the Electrophile: A strong Lewis acid or a highly acidic medium is used to polarize the bromine molecule (Br₂), creating a potent electrophile, often represented as "Br⁺". In the featured protocol, concentrated nitric acid serves this role, likely forming a reactive intermediate like nitronium bromide or simply enhancing the electrophilicity of bromine through strong polarization.
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Electrophilic Attack: The polarized bromine molecule is attacked by the π-electron system of the terephthalic acid ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
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Re-aromatization: A base (such as H₂O or NO₃⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
This process is repeated sequentially at all four available positions on the aromatic ring until tetrabromoterephthalic acid is formed. The strongly acidic and oxidizing environment is crucial for driving the reaction to completion.
Experimental Protocol: Synthesis via Nitric Acid Medium
This protocol is adapted from a method demonstrating the efficacy of concentrated nitric acid as a medium for aromatic bromination.[3] This approach offers a viable alternative to older methods that required prolonged heating in fuming sulfuric acid (oleum).
Reagent and Equipment Data
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | 100-21-0 | Low systemic toxicity, but dust can be irritant.[4][5] |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Fatal if inhaled, causes severe skin burns and eye damage, highly corrosive.[6][7][8] |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 7697-37-2 | Strong oxidizer, causes severe skin burns and eye damage. |
Equipment:
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Three-neck round-bottom flask (250 mL)
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Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
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Addition funnel
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Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Fume hood
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Standard glassware for workup (beakers, Büchner funnel, filter flask)
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Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.
Step-by-Step Synthesis Procedure
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Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a gas trap/scrubber containing a saturated solution of sodium thiosulfate to neutralize any evolved bromine or hydrogen bromide gas.
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Reagent Charging: Charge the flask with terephthalic acid (e.g., 5.0 g, 30.1 mmol). Carefully add 50 mL of concentrated nitric acid. Begin stirring the resulting slurry.
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Bromine Addition: Slowly add bromine (e.g., 7.0 mL, 21.8 g, 136.4 mmol, ~4.5 equivalents) to the stirring mixture via the addition funnel over 20-30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
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Reaction Heating: Once the addition is complete, heat the reaction mixture to 50-55°C using a heating mantle. Maintain this temperature with continuous stirring for 12 hours to ensure the reaction proceeds to completion.[3] The color of the mixture will be a deep reddish-brown due to the excess bromine.
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Reaction Quenching and Product Isolation: After 12 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ~200 mL of ice-cold water. This will precipitate the crude tetrabromoterephthalic acid as a solid.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to pH paper. This removes residual nitric acid and water-soluble impurities.
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Drying: Dry the white to off-white solid product in a vacuum oven at 80-100°C to a constant weight. A typical yield for this reaction is around 65%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tetrabromoterephthalic acid.
Safety and Hazard Management
The synthesis of tetrabromoterephthalic acid involves several hazardous reagents that demand strict adherence to safety protocols.
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Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[6][7] It is fatal if inhaled and causes severe, slow-healing burns upon skin contact.[7][9] All manipulations must be conducted in a high-performance chemical fume hood.[8] Always wear appropriate PPE, including a face shield, chemical splash goggles, and heavy-duty, bromine-resistant gloves.[7] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
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Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. It can cause severe burns and its vapors are harmful. Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] It reacts violently with many organic compounds and reducing agents.
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Gas Evolution: The reaction may evolve hydrogen bromide (HBr) and bromine vapors, both of which are highly corrosive and toxic. The use of an efficient gas scrubber is mandatory to prevent their release into the atmosphere.[8]
-
Waste Disposal: All liquid waste, including the filtrate and scrubber solution, must be neutralized and disposed of according to institutional and local environmental regulations. Solid waste should also be disposed of in a designated hazardous waste container.
Product Characterization
To confirm the identity and purity of the synthesized tetrabromoterephthalic acid, the following analytical techniques are recommended.
| Technique | Expected Result |
| Melting Point | Should be very high, approximately 350°C with decomposition.[2] A sharp melting point indicates high purity. |
| FT-IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretches in the fingerprint region (~500-700 cm⁻¹).- Absence of C-H stretches in the aromatic region (~3000-3100 cm⁻¹) indicates complete substitution. |
| ¹H NMR Spectroscopy | Due to very low solubility in common NMR solvents, obtaining a spectrum can be challenging. If a spectrum is obtained (e.g., in DMSO-d₆), the absence of any signals in the aromatic region (7-8 ppm) would confirm complete bromination. A broad singlet for the acidic protons will be present at >13 ppm. |
Conclusion
The synthesis of tetrabromoterephthalic acid from terephthalic acid is a demanding but achievable laboratory procedure that provides access to a valuable monomer for advanced materials. The protocol detailed here, utilizing a concentrated nitric acid medium, represents a functional method that balances reaction efficiency with manageable, albeit stringent, safety requirements.[3] Successful synthesis hinges on meticulous attention to experimental detail, particularly in the handling of hazardous reagents and the thorough characterization of the final product. This guide provides the foundational knowledge for researchers to produce and utilize this compound in their scientific endeavors.
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